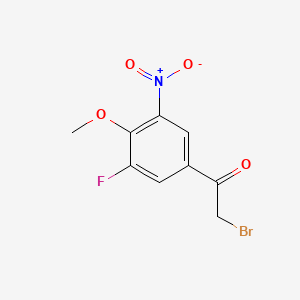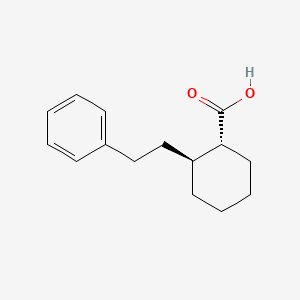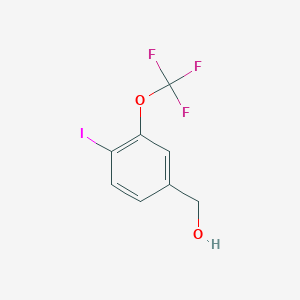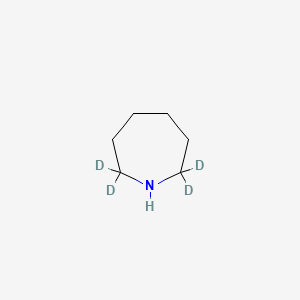
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to an ethanone group, which is further connected to a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at a controlled temperature to ensure the selective bromination of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Products like 2-azido-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone.
Reduction: 2-Bromo-1-(3-fluoro-4-methoxy-5-aminophenyl)ethanone.
Oxidation: 2-Bromo-1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitro group can participate in various interactions, including hydrogen bonding and electrostatic interactions, which contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone
- 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone is unique due to the presence of both a fluorine and a nitro group on the phenyl ring, which imparts distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H7BrFNO4 |
|---|---|
Molekulargewicht |
292.06 g/mol |
IUPAC-Name |
2-bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H7BrFNO4/c1-16-9-6(11)2-5(8(13)4-10)3-7(9)12(14)15/h2-3H,4H2,1H3 |
InChI-Schlüssel |
UBAKCXRRJTUBSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1F)C(=O)CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)



![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)

![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)

![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)

![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
